N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide
Description
Sulfonamides and their derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties. Compounds with methoxyphenyl and pyrrolidinylsulfonyl groups have been explored for various therapeutic applications, highlighting the importance of understanding their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides under basic conditions. For instance, N-(4-methoxyphenethyl)-4-methylbenzenesulfonamides were synthesized by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018). This method illustrates a general approach that could be adapted for synthesizing the compound of interest.
Molecular Structure Analysis
X-ray crystallography and computational methods are commonly used to analyze the molecular structure of sulfonamide derivatives. Docking studies and crystal structure analysis of tetrazole derivatives, including sulfonamide groups, provide insights into their molecular orientation and interactions within biological targets, showcasing the importance of molecular structure in drug design (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including cyclization, sulfonation, and alkylation, which are critical for modifying their biological activity. For example, the cyclization reactions of N-methyl-N’-(2-methoxycarbonylphenyl)sulfamide derivatives in aqueous amine buffers were studied, showing base-catalyzed reactions and the formation of tetrahedral intermediates (Sedlák et al., 1997).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal structure and conformation of solvated sulfonamide compounds have been investigated using X-ray analysis and molecular orbital methods, providing insights into their solid-state behavior and interactions (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity, are critical for their biological activity and pharmacological effects. The stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides were studied, showing the importance of intramolecular hydrogen bonds and electrostatic interactions in stabilizing different conformers (Olivato et al., 2008).
properties
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S2/c1-16-6-11-20(30-2)19(14-16)24(31(3,26)27)15-21(25)22-17-7-9-18(10-8-17)32(28,29)23-12-4-5-13-23/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDZVWCWNQBDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.